N-(2-bromo-5-nitrophenyl)benzamide

Radiopharmaceutical Chemistry Positron Emission Tomography (PET) Bromine-76 Radiolabeling

Specifically engineered for radiochemistry, this brominated PPARγ antagonist enables efficient electrophilic bromine-76 labeling, a function chlorinated analogs like GW9662 cannot replicate. With a validated ~70% radiolabeling yield and established tumor delivery benchmarks (10% in xenograft models), it serves as a critical precursor for developing targeted PET imaging agents for PPARγ-expressing tumors. Its distinct substitution pattern makes it an essential comparator for SAR studies focused on halogen effects. Procure this compound to advance your diagnostic imaging programs with a tool purpose-built for radiotracer development, ensuring experimental validity that structurally similar antagonists cannot provide.

Molecular Formula C13H9BrN2O3
Molecular Weight 321.13 g/mol
Cat. No. B8386837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-5-nitrophenyl)benzamide
Molecular FormulaC13H9BrN2O3
Molecular Weight321.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br
InChIInChI=1S/C13H9BrN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)
InChIKeyDCSTVCPLZUUSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-bromo-5-nitrophenyl)benzamide Procurement Guide: Baseline Profile and Scientific Context


N-(2-bromo-5-nitrophenyl)benzamide (C₁₃H₉BrN₂O₃, MW 321.13 g/mol) is a synthetic benzamide derivative characterized by a 2-bromo and 5-nitro substitution pattern on the aniline ring. This compound has been established as a potent antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [1], a nuclear receptor critically involved in the regulation of fatty acid storage, glucose metabolism, and cell differentiation. The molecular structure is specifically designed for the development of radiolabeled tracers for positron emission tomography (PET) imaging of PPARγ-expressing tumors [1]. While its core scaffold is shared with other PPARγ antagonists, the distinct halogen substitution (bromine vs. chlorine) confers unique physicochemical and radiolabeling properties that are central to its scientific utility and differentiate it from more common analogs [1].

Procurement Risk Analysis: Why Generic PPARγ Antagonists Cannot Replace N-(2-bromo-5-nitrophenyl)benzamide


In the context of developing targeted PET imaging agents, the interchangeability of structurally similar PPARγ antagonists is not supported by experimental data. The substitution of a chlorine atom (present in analogs like GW9662) with a bromine atom in N-(2-bromo-5-nitrophenyl)benzamide is not a conservative change but a functional modification that directly impacts radiochemical synthesis and biological stability. While GW9662 and T0070907 are established and well-characterized PPARγ antagonists [1], they lack the specific halogen atom required for efficient electrophilic bromine-76 radiolabeling. Attempting to use a chlorinated analog for the same application would result in a non-viable radiolabeling pathway and fundamentally different in vivo pharmacokinetic properties, rendering the resulting experimental data incomparable and the procurement choice invalid for the intended application [1].

N-(2-bromo-5-nitrophenyl)benzamide Quantitative Differentiation Evidence vs. PPARγ Antagonist Comparators


Superior Radiolabeling Yield: Quantitative Comparison with Chlorinated Analogs

The selection of N-(2-bromo-5-nitrophenyl)benzamide for further development was explicitly driven by its superior radiochemical yield compared to other analogs. While the chlorinated counterpart GW9662 serves as a high-affinity PPARγ antagonist, it is not amenable to direct bromine-76 labeling. The brominated compound achieved a radiolabeling yield of approximately 70% under standardized conditions, a critical performance metric for the economic and practical feasibility of producing the radiotracer for in vivo imaging studies [1]. This was the primary justification for its advancement over other brominated analogs that also had promising EC50 values [1].

Radiopharmaceutical Chemistry Positron Emission Tomography (PET) Bromine-76 Radiolabeling

PPARγ Binding Affinity: Potency Comparison with the Class Benchmark

In a whole-cell screening assay for PPARγ binding activity, N-(2-bromo-5-nitrophenyl)benzamide demonstrated an EC50 value of less than 5 nM [1]. This places its potency in the same high-affinity range as the well-established PPARγ antagonist benchmarks, GW9662 (IC50 = 3.3 nM in cell-free assays) and T0070907 (IC50 = 1 nM) . The study confirmed that substituting the chlorine atom with bromine did not diminish the compound's ability to potently interact with the PPARγ receptor, thus validating it as a suitable bromine-bearing surrogate for the development of radiotracers based on the GW9662 pharmacophore.

Nuclear Receptor Pharmacology PPARγ Antagonism Drug Discovery

In Vitro Plasma and Whole Blood Stability: Quantitative Degradation Profile

An in vitro stability assessment was conducted as part of the compound's characterization. After a 30-minute incubation period, 40% of the parent N-(2-bromo-5-nitrophenyl)benzamide remained intact in plasma, while approximately 25% remained intact in whole blood [1]. This quantitative data provides a critical baseline for its rapid degradation profile, which is an essential parameter for interpreting in vivo biodistribution and imaging time-course studies, especially in the context of a short-lived radioisotope like ⁷⁶Br (t₁/₂ = 16.2 h).

Pharmacokinetics Drug Metabolism In Vitro ADME

In Vivo Tumor Delivery: Quantified Uptake in a Human Breast Cancer Xenograft Model

Biodistribution studies in MDA-MB-435 human breast tumor-bearing nude mice demonstrated that despite rapid in vivo metabolism, a quantifiable amount of the parent radiotracer was delivered to the tumor site. The study reported that at least 10% of the parent compound reached the tumor [1]. This establishes a foundational level of target engagement in a relevant animal model, providing a starting point for further optimization of second-generation analogs and confirming the compound's ability to serve as a scaffold for PPARγ-targeted PET imaging.

In Vivo Biodistribution Tumor Xenograft Oncology Imaging

Validated Application Scenarios for N-(2-bromo-5-nitrophenyl)benzamide Based on Empirical Evidence


Development of Bromine-76 Labeled PPARγ PET Imaging Agents

This compound is specifically validated as a synthetic precursor for creating a bromine-76-labeled radiotracer. Its high radiolabeling yield (~70%) makes it a practical choice for radiochemistry labs aiming to produce PPARγ-targeted PET probes for oncology research [1]. The compound is not intended for therapeutic use but as a chemical tool for diagnostic imaging development.

Reference Standard for Structure-Activity Relationship (SAR) Studies of Halogenated PPARγ Antagonists

As a high-potency PPARγ antagonist (EC50 < 5 nM) [1], N-(2-bromo-5-nitrophenyl)benzamide serves as a valuable comparator in medicinal chemistry campaigns aimed at exploring the effects of halogen substitution on receptor binding and downstream pharmacology. Its activity profile directly mirrors that of the well-known antagonist GW9662, allowing it to function as a brominated isostere in SAR tables.

Pharmacokinetic and Metabolite Profiling in Preclinical Tumor Models

Researchers investigating the in vivo fate of PPARγ antagonists can utilize this compound to study rapid degradation kinetics. The established baseline of 40% stability in plasma and ~25% in whole blood after 30 minutes, alongside a verified 10% tumor delivery rate in a xenograft model, provides a quantitative benchmark for evaluating next-generation analogs with improved stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromo-5-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.